molecular formula C21H28O2 B1251572 Riccardiphenol A

Riccardiphenol A

Cat. No.: B1251572
M. Wt: 312.4 g/mol
InChI Key: GYYIQXDKUXUMCC-JMNLPZGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riccardiphenol A is a natural product found in Riccardia crassa with data available.

Scientific Research Applications

Cancer Research and Therapeutics

Riccardiphenol A and its analogs have been explored for their potential in cancer treatment. A study by Kumar et al. (2005) demonstrated the cytotoxicity of riccardiphenol analogs against various human cancer cell lines, including those resistant to classic cytotoxic drugs. This suggests this compound could be a promising compound for developing new cancer therapies.

Discovery and Structure Elucidation

The discovery and structural analysis of this compound is crucial in understanding its applications. Toyota and Asakawa (1992) identified this compound as a new class of terpenoid isolated from the liverwort Riccardia crassa, elucidated through NMR spectroscopy and chemical evidence (Toyota & Asakawa, 1992).

Synthesis Methods

Advancements in the synthesis of this compound derivatives are important for their practical applications. Cottet et al. (2016) achieved the first catalytic enantioselective total synthesis of riccardiphenol B, which is closely related to this compound, indicating progress in synthesizing these compounds more efficiently (Cottet et al., 2016).

Bioactive Properties

Research has also focused on the bioactive properties of this compound and related compounds. Perry and Foster (1995) isolated a new sesquiterpene/quinol from Riccardia crassa with mild cytotoxic and antibacterial activity, highlighting the potential for this compound in medicinal applications (Perry & Foster, 1995).

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1'R,2R,3'S)-1',3'-dimethyl-1'-[(1E)-4-methylpenta-1,3-dienyl]spiro[3H-1-benzofuran-2,2'-cyclohexane]-5-ol

InChI

InChI=1S/C21H28O2/c1-15(2)7-5-11-20(4)12-6-8-16(3)21(20)14-17-13-18(22)9-10-19(17)23-21/h5,7,9-11,13,16,22H,6,8,12,14H2,1-4H3/b11-5+/t16-,20-,21+/m0/s1

InChI Key

GYYIQXDKUXUMCC-JMNLPZGFSA-N

Isomeric SMILES

C[C@H]1CCC[C@]([C@@]12CC3=C(O2)C=CC(=C3)O)(C)/C=C/C=C(C)C

Canonical SMILES

CC1CCCC(C12CC3=C(O2)C=CC(=C3)O)(C)C=CC=C(C)C

Synonyms

riccardiphenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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